2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-7-9-14(10-8-13)25-18-16(11-22-25)20(27)24(12-21-18)23-19(26)15-5-3-4-6-17(15)28-2/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTQNAKLNVETAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxybenzoic acid with hydrazine to form the corresponding hydrazide This intermediate is then reacted with p-tolyl isocyanate to form the urea derivative Cyclization of this intermediate under acidic conditions yields the pyrazolopyrimidine core
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Pyrazolo[3,4-d]pyrimidinone Derivatives
Compound A: 4-Methoxy-N-{4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (PubChem CID: Analogous to )
- Structural Difference : Replaces p-tolyl with phenyl and positions the methoxy group at benzamide’s para position.
- No explicit activity data reported, but phenyl substituents generally show weaker kinase inhibition than p-tolyl in similar scaffolds .
Compound B: SKLB816 ()
- Structural Difference : Features a trans-4-hydroxycyclohexyl group and trifluoromethylbenzamide.
- Impact : The hydroxycyclohexyl group improves solubility, while the trifluoromethyl group enhances metabolic stability. SKLB816 exhibits superior pharmacokinetics and bioavailability compared to simpler benzamide derivatives .
Table 1: Comparison of Anticancer and Kinase Inhibitory Activities
Key Observations :
- The target compound’s lack of a urea or hydrazide group (as in Compounds 237 and Mishra’s derivatives) may reduce kinase binding affinity but improve selectivity .
- Thioxo derivatives (e.g., Compound 10a) exhibit divergent activities (anti-HIV vs. anticancer), highlighting the role of sulfur in modulating target interactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Biological Activity
2-Methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, with the CAS number 900007-82-1, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. Its unique structure combines a methoxy group and a pyrazolo[3,4-d]pyrimidine core, which is known for diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.4 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 900007-82-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family can inhibit key enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs), leading to reduced cell proliferation and increased apoptosis in cancer cells .
Biological Activity and Research Findings
Recent studies have highlighted the anticancer potential of related pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study on similar compounds demonstrated significant antitumor activity against breast cancer cell lines MDA-MB-468 and T-47D. Notably, one derivative was found to increase total apoptosis by 18.98-fold compared to control groups and significantly elevated caspase-3 levels, indicating enhanced apoptotic activity .
Case Studies
- Antitumor Activity : In vitro evaluations of pyrazolo[3,4-d]pyrimidine derivatives showed promising results against various cancer cell lines. The derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could halt the cell cycle at the S phase and induce apoptosis through caspase activation pathways .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin) | Anticancer |
| N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin) | Antimicrobial |
| 2-(4-Ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin) | Anti-inflammatory |
Q & A
Q. Key Conditions :
- Solvents : Dimethyl sulfoxide (DMSO), ethanol, or dichloromethane (DCM) for solubility and reactivity .
- Catalysts : Triethylamine (TEA) for deprotonation; palladium catalysts for cross-coupling .
- Temperature : Controlled heating (70–100°C) to prevent side reactions .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy group appears as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves 3D structure, bond angles, and intermolecular interactions (critical for SAR studies) .
- HPLC/UPLC : Monitors purity (>95% required for biological assays) .
Advanced: How can reaction conditions be optimized to improve synthesis yields?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while DMSO improves methoxylation .
- Catalyst Tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) increase cross-coupling yields by 15–20% .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .
Q. Table 1: Yield Optimization Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, Pd(PPh₃)₄ | 78 | 98 | |
| Ethanol, 70°C, TEA | 65 | 95 |
Advanced: How do structural modifications (e.g., substituents) influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
- p-Tolyl Group : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
- Methoxy Position : Para-methoxy on benzamide improves metabolic stability compared to ortho-substitution .
- Pyrazolo[3,4-d]pyrimidine Core : Essential for ATP-competitive binding in kinase assays .
Q. Table 2: Substituent Effects on IC₅₀ (Kinase Inhibition)
| Substituent | IC₅₀ (nM) | Target Kinase | Reference |
|---|---|---|---|
| p-Tolyl, Methoxy | 12.3 | EGFR | |
| 3-Chlorophenyl | 45.6 | VEGFR2 | |
| 4-Fluorophenyl | 28.9 | PDGFR |
Advanced: How can researchers address low yields from competing side reactions during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., dehalogenated intermediates) .
- Reagent Stoichiometry : Limit excess reagents (e.g., ≤1.2 eq. of coupling agents) to reduce dimerization .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., amine groups) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and side products .
Advanced: What mechanistic hypotheses explain this compound’s biological activity?
Methodological Answer:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core mimics ATP’s adenine moiety, competing for binding in kinase catalytic domains .
- Selectivity : Methoxy and p-tolyl groups enhance hydrophobic interactions with kinase pockets (e.g., EGFR’s DFG motif) .
- Downstream Effects : Inhibits phosphorylation of ERK/AKT pathways, validated via Western blotting in cancer cell lines .
Q. Validation Methods :
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses .
- Cellular Assays : IC₅₀ values correlate with apoptosis rates (flow cytometry) .
Advanced: How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Target Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to confirm off-target effects .
- Metabolic Stability Tests : Compare microsomal half-lives (e.g., human liver microsomes) to rule out PK variability .
Case Study : A 2025 study reported IC₅₀ = 12.3 nM (EGFR), while a 2023 study found IC₅₀ = 89 nM. Resolution involved retesting with identical assay protocols, revealing batch-to-batch purity differences (85% vs. 98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
